molecular formula C17H22 B14084368 {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene CAS No. 100009-23-2

{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene

Cat. No.: B14084368
CAS No.: 100009-23-2
M. Wt: 226.36 g/mol
InChI Key: DDXJSRTURPHPMA-UHFFFAOYSA-N
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Description

{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene is a chemical compound known for its unique structure, which combines a cyclohexylidene ring with a butenyl side chain and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene typically involves the reaction of cyclohexanone with but-3-en-1-ylmagnesium bromide, followed by a Wittig reaction with benzyltriphenylphosphonium chloride. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents such as bromine or nitric acid to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific pathways influenced by the compound’s unique structure.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or resins, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action for {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which can affect its interaction with molecular targets. For example, in oxidation reactions, the electron-rich double bond in the butenyl side chain can be a site of attack by oxidizing agents.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylbenzene: Lacks the butenyl side chain, making it less reactive in certain types of reactions.

    Butylbenzene: Lacks the cyclohexylidene ring, resulting in different chemical properties.

    Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures but different side chains.

Uniqueness

The uniqueness of {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene lies in its combination of a cyclohexylidene ring with a butenyl side chain and a benzene ring. This structure provides a balance of stability and reactivity, making it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

100009-23-2

Molecular Formula

C17H22

Molecular Weight

226.36 g/mol

IUPAC Name

(2-but-3-enylcyclohexylidene)methylbenzene

InChI

InChI=1S/C17H22/c1-2-3-11-16-12-7-8-13-17(16)14-15-9-5-4-6-10-15/h2,4-6,9-10,14,16H,1,3,7-8,11-13H2

InChI Key

DDXJSRTURPHPMA-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCCCC1=CC2=CC=CC=C2

Origin of Product

United States

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